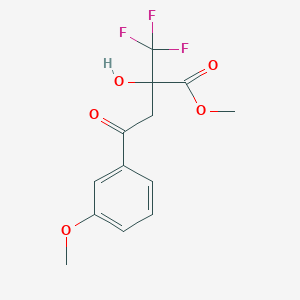
Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is often associated with enhanced stability and bioactivity in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the molecule. This can be achieved through radical trifluoromethylation, which involves the use of carbon-centered radical intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile involved.
Scientific Research Applications
Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioactivity, allowing it to interact effectively with enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(difluoromethyl)butanoate
- Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(fluoromethyl)butanoate
Uniqueness
Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate is unique due to the presence of the trifluoromethyl group, which imparts enhanced stability and bioactivity compared to its similar compounds. This makes it particularly valuable in pharmaceutical and industrial applications where such properties are desired.
Biological Activity
Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory and anti-cancer effects, as well as its interactions with various biological targets.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C13H13F3O5
- Molecular Weight : 306.23 g/mol
- CAS Number : 2059994-06-6
The presence of multiple functional groups, including a hydroxy group, trifluoromethyl group, and ester linkage, contributes to its unique chemical behavior and potential biological activity.
Anti-inflammatory Properties
Preliminary studies indicate that this compound may exhibit anti-inflammatory effects. Research suggests that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. For instance, molecular docking studies have shown that the trifluoromethyl group can engage in hydrogen bonding with enzyme residues, enhancing the compound's inhibitory potential against COX-2 and lipoxygenases (LOX) .
Anticancer Activity
In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, the compound has been tested against breast cancer MCF-7 cells, revealing a moderate inhibitory effect on cell proliferation . The presence of the methoxy group may enhance its lipophilicity, allowing better membrane penetration and interaction with cancer cell targets.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
- Cellular Signaling Modulation : It could modulate signaling pathways related to apoptosis and cell survival.
- Oxidative Stress Reduction : Potential antioxidant properties may help mitigate oxidative stress in cells.
Research Findings and Case Studies
Properties
Molecular Formula |
C13H13F3O5 |
|---|---|
Molecular Weight |
306.23 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C13H13F3O5/c1-20-9-5-3-4-8(6-9)10(17)7-12(19,11(18)21-2)13(14,15)16/h3-6,19H,7H2,1-2H3 |
InChI Key |
NEABFCWGGYHHJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC(C(=O)OC)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















